5-Bromo-6-butoxypyridin-3-amine
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Overview
Description
5-Bromo-6-butoxypyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-butoxypyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-butoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a pyridine N-oxide.
Scientific Research Applications
5-Bromo-6-butoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-butoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Uniqueness
5-Bromo-6-butoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-6-butoxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI Key |
KLAKEMRMEOLPKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
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